

Application Notes and Protocols: Morpholino-Mediated Gene Knockdown in Zebrafish Embryos

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Compound of Interest

Compound Name: *Morpholino U subunit*

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Introduction

Morpholino antisense oligonucleotides (MOs) are synthetic molecules widely used to transiently knock down gene expression in zebrafish (*Danio rerio*) embryos.[1][2] By binding to a target mRNA, MOs can block translation or pre-mRNA splicing, providing a powerful tool for reverse genetics and the study of gene function in vertebrate development.[1] Their stability and efficacy in the zebrafish model have made them a cornerstone for elucidating gene function, validating drug targets, and understanding developmental processes.[2] This document provides a detailed protocol for the preparation and microinjection of Morpholinos into zebrafish embryos.

Key Experimental Considerations

Successful Morpholino-mediated gene knockdown relies on careful optimization of several parameters. The ideal dosage should elicit a specific phenotype without causing generalized toxicity or off-target effects.[2][3] It is crucial to perform dose-response experiments to determine the optimal concentration for each Morpholino.[1] Additionally, rigorous controls are essential to validate the specificity of the observed phenotype.[4][5]

Control Strategies

To ensure the observed phenotype is a direct result of target gene knockdown, the following controls are imperative:

- Standard Control Morpholino: A Morpholino with a random or scrambled sequence that should not target any mRNA in the zebrafish genome is injected to control for the effects of the microinjection procedure and the presence of the Morpholino molecule itself.[2]
- Second Non-overlapping Morpholino: Injecting a second, different Morpholino that targets a distinct, non-overlapping sequence of the same mRNA should produce the same phenotype. [1][6] This helps to rule out off-target effects associated with a single Morpholino sequence.
- mRNA Rescue: Co-injection of the target Morpholino with a synthetic mRNA that encodes the target protein but lacks the Morpholino binding site should rescue the knockdown phenotype.[3][5] This is a critical experiment to demonstrate the specificity of the Morpholino's effect.
- Phenocopying a Known Mutant: If a mutant line for the gene of interest exists, the Morpholino-induced phenotype should mimic the mutant phenotype.[1]

Experimental Protocols

Part 1: Preparation of Morpholinos and Microinjection Needles

1.1 Morpholino Stock Solution Preparation:

- Morpholinos are typically supplied as a lyophilized powder (e.g., 300 nanomoles).[7]
- To create a stock solution of a desired concentration (e.g., 1 mM, 2 mM, or 4 mM), resuspend the powder in sterile, nuclease-free water.[3][7][8] For example, to make a 4 mM stock from 300 nmoles, add 75 μ l of sterile water.[7]
- Vortex the solution thoroughly to ensure the Morpholino is completely dissolved.[7]
- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.[9][8]

1.2 Morpholino Working Solution Preparation:

- On the day of injection, thaw an aliquot of the Morpholino stock solution. If stored at -20°C, heat the solution at 65°C for 5-10 minutes and vortex to ensure it is fully dissolved.[2][9]
- Prepare a working solution by diluting the stock solution in Danieau's solution or sterile water.[3][7]
- Add Phenol Red (0.025% - 0.05% final concentration) to the working solution as a visual aid for injection.[10]
- Keep the working solution at room temperature to prevent precipitation.[2]

1.3 Micropipette Preparation:

- Pull borosilicate glass capillary tubes using a micropipette puller to create fine-tipped needles.[10][11]
- Store the pulled needles in a petri dish, secured on a piece of clay or tape to prevent damage to the tips.[10]
- Just before use, break the very tip of the needle with fine forceps to create an opening for injection.[2] The tip can be beveled for easier penetration of the chorion.[3]

1.4 Needle Calibration:

- Load the needle with 2-4 µL of the Morpholino working solution.[3][7]
- To determine the injection volume, eject a small droplet of the solution into a drop of mineral oil on a micrometer slide.[3][11]
- Adjust the injection pressure and duration on the microinjector until the desired droplet size is achieved. A droplet diameter of 0.1 mm corresponds to an injection volume of approximately 0.5 nL.[3][11] The typical injection volume ranges from 0.5 to 2 nL.[1][3]

Part 2: Zebrafish Embryo Preparation and Microinjection

2.1 Embryo Collection:

- Set up breeding tanks with male and female zebrafish the evening before injections.[11]

- The following morning, collect the freshly fertilized embryos.[11]
- Rinse the embryos with E3 medium.[3]

2.2 Embryo Mounting:

- Prepare injection plates with 1.5-2% agarose in E3 medium, with small troughs or furrows molded into the agarose to hold the embryos.[3][10]
- Using a transfer pipette, carefully align the embryos in a single row within the troughs.[11]
- Remove excess E3 medium to hold the embryos in place via surface tension.[8]

2.3 Microinjection:

- Injections should be performed at the 1- to 4-cell stage to ensure even distribution of the Morpholino.[2][3]
- Position the loaded and calibrated needle at an angle to the embryos.
- Pierce the chorion and inject the Morpholino solution into the yolk, just below the cell(s).[3] [10] The injected solution, visible due to the Phenol Red, will diffuse into the embryonic cells. [10]
- Alternatively, the injection can be performed directly into the cytoplasm of the cell.[10]
- After injection, transfer the embryos to a fresh petri dish with E3 medium and incubate at 28.5°C.[3]

Part 3: Post-Injection Care and Phenotypic Analysis

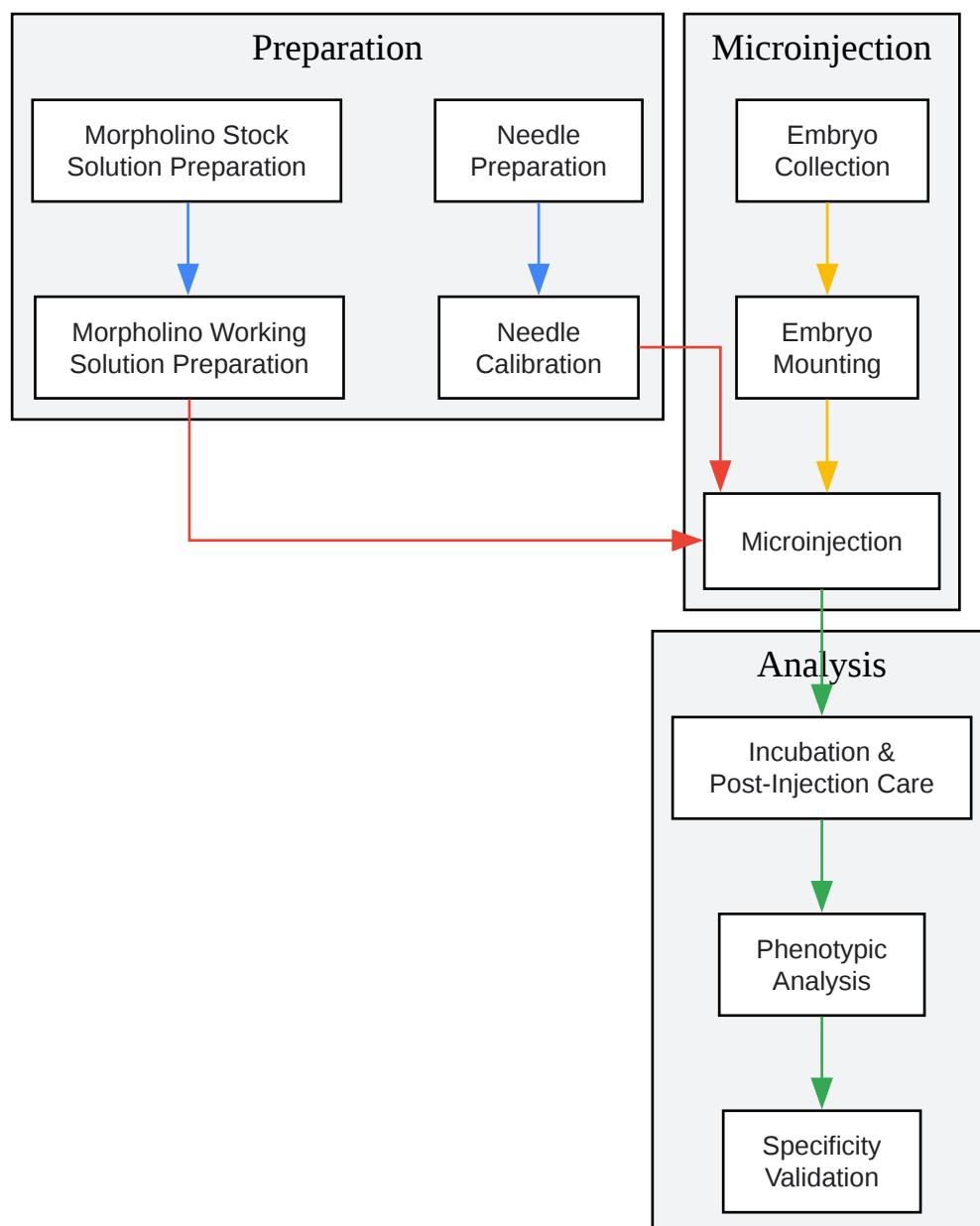
- On the first day post-injection, remove any dead or unfertilized embryos.[11]
- Change the E3 medium daily to prevent contamination.[3]
- Observe and score the embryos for specific phenotypes at the desired developmental stages under a dissecting microscope.[3]

- For some analyses, embryos may need to be dechorionated, which can be done enzymatically with Pronase or manually with fine forceps.[12][13]

Quantitative Data Summary

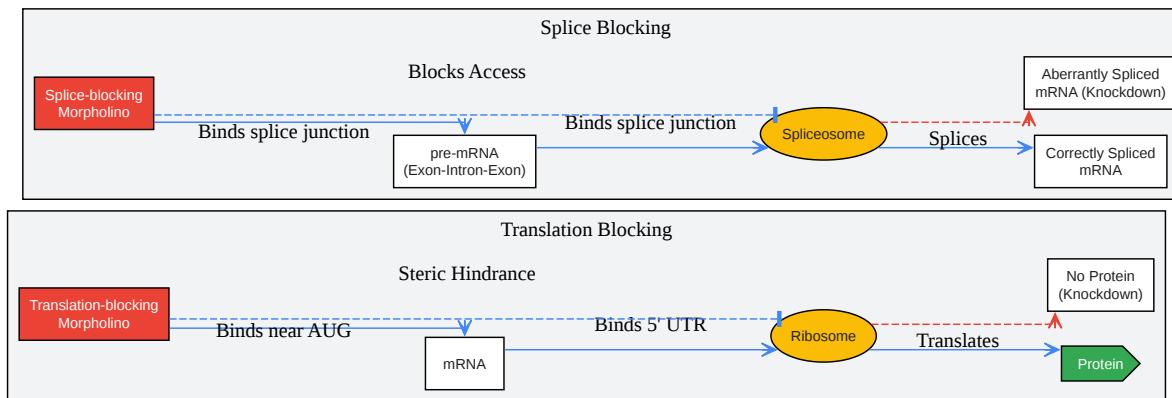
Parameter	Recommended Range/Value	Citation(s)
Morpholino Stock Concentration	1 mM - 4 mM	[3][7]
Morpholino Working Concentration	0.2 mM - 1 mM	[3][7]
Phenol Red Concentration	0.025% - 0.05%	[10]
Injection Volume	0.5 nL - 2 nL	[1][11]
Typical Morpholino Dosage	1.5 ng - 9 ng per embryo	[1]
Optimal Dosage Range	2 ng - 10 ng per embryo	[14]
mRNA Rescue Co-injection	50 pg - 1 ng per embryo	[1]
Needle Tip Diameter	~15-25 μ m	[2]
Injection Pressure (P-inject)	10 - 30 psi	[7]
Injection Time	~300 milliseconds (adjustable)	[7]

Signaling Pathways and Experimental Workflows



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Caption: Zebrafish Morpholino Injection Workflow.



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Caption: Mechanisms of Morpholino Action.

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